molecular formula C14H15N5O2 B2778804 (2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine CAS No. 1204298-34-9

(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

Cat. No. B2778804
CAS RN: 1204298-34-9
M. Wt: 285.307
InChI Key: MBFYXDMWEFUHLB-UHFFFAOYSA-N
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Description

“(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine” is a chemical compound that belongs to the class of triazolopyridazines . It has a molecular weight of 285.31 .


Molecular Structure Analysis

The compound contains a triazolopyridazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . The presence of methoxyphenyl groups and an ethylamine group further contribute to its structure .

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Novel 1,2,4-triazole derivatives have been synthesized and demonstrated to possess significant antimicrobial activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007; Fandaklı et al., 2012).
  • Synthesis of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines with antimicrobial activity highlights the potential for these compounds in addressing drug-resistant infections (El‐Kazak & Ibrahim, 2013).

Antiproliferative and Potential Anticancer Applications

  • A library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives showed inhibitory effects on the proliferation of endothelial and tumor cells, indicating a promising avenue for anticancer drug development (Ilić et al., 2011).

Chemical Synthesis and Characterization

  • Research into the synthesis and characterization of various heterocyclic compounds, including 1,2,4-triazole and pyridazine derivatives, contributes to the development of new materials and chemical entities with potential applications across multiple scientific domains (El‐Sayed et al., 2008; Mohamed, 2021).

Imaging and Diagnostic Applications

  • Synthesis and preclinical evaluation of a PET tracer for imaging cerebral adenosine A2A receptors highlights the potential of triazolo and pyridazine derivatives in developing diagnostic tools for neurological conditions (Zhou et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.

Mode of Action

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering their function and leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar compounds , it is likely that multiple pathways are affected. These could include pathways involved in cell growth and proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound, which can impact its bioavailability and overall pharmacological activity.

Result of Action

Similar compounds have demonstrated cytotoxic activities with potent ic50 values against certain cancer cell lines . This suggests that the compound may induce cell death in certain types of cells, potentially through mechanisms such as apoptosis or cell cycle arrest.

properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-20-11-4-2-3-10(9-11)14-17-16-12-5-6-13(18-19(12)14)21-8-7-15/h2-6,9H,7-8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFYXDMWEFUHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{[3-(3-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine

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